(2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-26-19-16(6-4-11-21-19)20(24)23-12-10-15(13-23)25-18-9-8-14-5-2-3-7-17(14)22-18/h2-9,11,15H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUCOIHRLWKDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and quinoline intermediates, followed by their coupling through a series of reactions. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized with a methylthio group at the 2-position using a nucleophilic substitution reaction.
Formation of the Quinoline Intermediate: The quinoline ring is synthesized and functionalized to introduce the 2-yloxy group.
Coupling Reaction: The pyridine and quinoline intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyridine or quinoline rings.
Substitution: The pyridine and quinoline rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Functionalized pyridine or quinoline derivatives.
Scientific Research Applications
Research indicates that compounds similar to (2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that derivatives with similar structures can inhibit the proliferation of cancer cells (IC50 values ranging from 1.9 to 7.52 μg/mL against various cell lines) .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, making it a candidate for developing enzyme inhibitors or receptor modulators .
Potential Applications
Given its structure and biological activity, this compound has several promising applications in scientific research and pharmaceuticals:
| Application Area | Description |
|---|---|
| Drug Development | Potential as a lead compound for developing new therapeutic agents targeting cancer and other diseases. |
| Biological Research | Useful in studies focusing on enzyme inhibition and receptor interactions, aiding in understanding disease mechanisms. |
| Chemical Biology | Could serve as a tool compound for exploring biological pathways involving heterocyclic compounds. |
Case Studies
- Anticancer Activity : In one study, a series of compounds derived from quinoxaline exhibited potent anticancer effects against human cancer cell lines, suggesting that structural modifications can enhance activity .
- Mechanism Exploration : Research into similar heterocycles has revealed that modifications to the nitrogen-containing rings significantly alter biological activity, emphasizing the importance of structure-activity relationship studies .
Mechanism of Action
The mechanism of action of (2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The compound is compared below with cataloged pyridine derivatives (–4) and synthetic intermediates (–6). Key differences include substituent electronic profiles, molecular weight, and functional group complexity.
Table 1: Structural and Commercial Comparison
*Calculated values based on structural analysis.
Key Observations:
Molecular Complexity: The target compound has the highest molecular weight (365.45) due to the quinoline system and methanone bridge, whereas simpler derivatives (e.g., fluoropyridines) range between 196–404 Da.
Substituent Effects: Methylthio vs. Methoxy: The -SMe group in the target may confer greater lipophilicity and metabolic stability compared to -OMe in catalog compounds . Quinoline vs.
Synthetic Accessibility: Catalog compounds with TBDMS-protected alcohols (e.g., C₂₀H₃₃FN₂O₂Si) require multi-step protection/deprotection , whereas the target’s quinoline-pyrrolidine linkage might necessitate Pd-catalyzed coupling or Mitsunobu reactions .
Commercial Availability: The target is absent from commercial catalogs (–4), suggesting it is a novel or custom-synthesized entity.
Biological Activity
The compound (2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to present a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A pyridine ring with a methylthio group.
- A quinoline moiety linked through an ether bond to a pyrrolidine ring.
Research indicates that this compound may interact with various biological pathways, including:
- PI3K/Akt/mTOR Pathway : This signaling pathway is critical in regulating cell growth and proliferation. Compounds structurally similar to this compound have been shown to inhibit components of this pathway, leading to reduced tumor growth and increased apoptosis in cancer cells .
Biological Activity Overview
The biological activity of the compound can be summarized as follows:
Case Studies
- Antitumor Efficacy in Cell Lines :
- Pharmacokinetic Properties :
- Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
